1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzofuran moiety, and an ethanone group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzofuran moiety. The final step involves the formation of the ethanone group and the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone
- 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrobromide
Uniqueness
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-19(2,13-20)15-7-9-21(10-8-15)18(22)11-17-16-6-4-3-5-14(16)12-23-17;/h3-6,15,17H,7-13,20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWXSTULUAMSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCN(CC1)C(=O)CC2C3=CC=CC=C3CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.